![molecular formula C25H24 B14181885 Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis- CAS No. 865433-17-6](/img/structure/B14181885.png)
Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis-: is an organic compound with the molecular formula C₂₅H₂₄ This compound is characterized by its complex structure, which includes a benzene ring and a phenylethenylidene group connected through a pentanediyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with a pentanediyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylethenylidene group is then introduced through a subsequent reaction with a suitable phenyl derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenylethenylidene group can participate in π-π interactions with aromatic residues in proteins, while the benzene ring can undergo electrophilic or nucleophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,1’-[3-(2-phenylethylidene)-1,5-pentanediyl]bis-
- Benzene, 1,1’-[(1E)-3-phenoxy-1-propene-1,3-diyl]bis-
Comparison: Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions. Its applications in scientific research may also vary based on its unique interactions with molecular targets.
Eigenschaften
CAS-Nummer |
865433-17-6 |
|---|---|
Molekularformel |
C25H24 |
Molekulargewicht |
324.5 g/mol |
InChI |
InChI=1S/C25H24/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-16H,17-18,20-21H2 |
InChI-Schlüssel |
IKGHORHJKPLIOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=C=CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
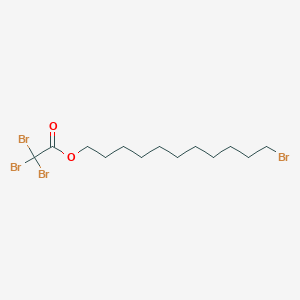
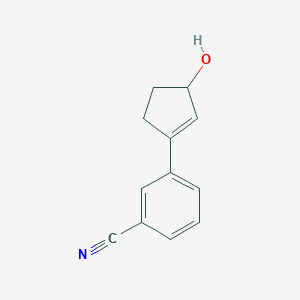

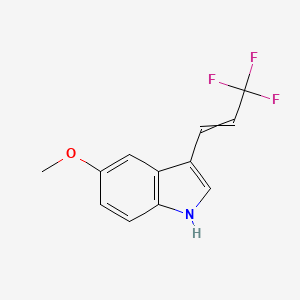
![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)
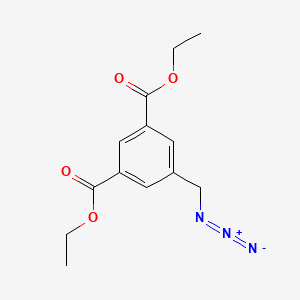
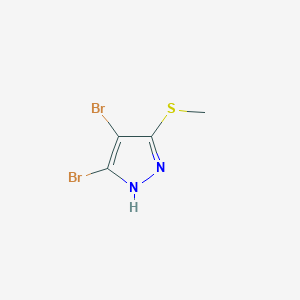
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)
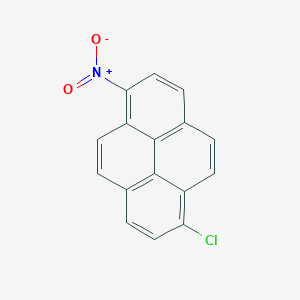
![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
